![molecular formula C19H28OSi2 B14489588 Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane CAS No. 63836-82-8](/img/structure/B14489588.png)
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is a complex organosilicon compound It features a silicon atom bonded to a dimethyl group, a 1-phenylethoxy group, and a 2-(trimethylsilyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane typically involves the reaction of appropriate silane precursors with phenyl and trimethylsilyl groups. One common method involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the silane precursor, followed by the addition of the phenylethoxy group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The phenylethoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl and phenylethoxy groups.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylethoxy group.
Diphenylsilane: Features two phenyl groups bonded to silicon
Uniqueness
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in specialized applications where both stability and reactivity are required.
Propiedades
Número CAS |
63836-82-8 |
|---|---|
Fórmula molecular |
C19H28OSi2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
dimethyl-(1-phenylethoxy)-(2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C19H28OSi2/c1-16(17-12-8-7-9-13-17)20-22(5,6)19-15-11-10-14-18(19)21(2,3)4/h7-16H,1-6H3 |
Clave InChI |
WWMNEFTWNBNSRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
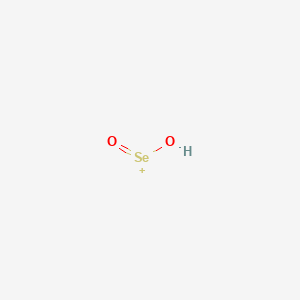
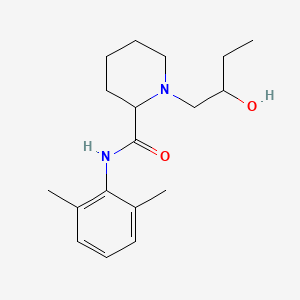

![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
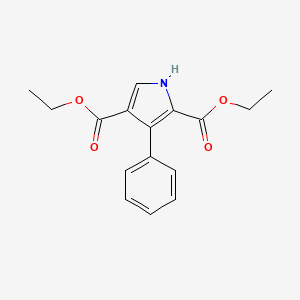

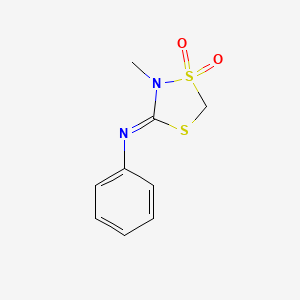
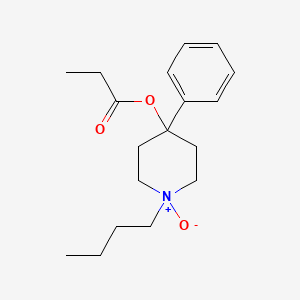
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
